1,2,3,5-TETRAHYDRO-8-THIA-5,7-DIAZA-CYCLOPENTA[A]INDENE-4-ONE 1,2,3,5-TETRAHYDRO-8-THIA-5,7-DIAZA-CYCLOPENTA[A]INDENE-4-ONE 2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-d]pyrimidin-1-one is an organonitrogen heterocyclic compound, an organic heterobicyclic compound and an organosulfur heterocyclic compound.
Brand Name: Vulcanchem
CAS No.: 14346-25-9
VCID: VC0082326
InChI: InChI=1S/C9H8N2OS/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
SMILES: C1CC2=C(C1)SC3=C2C(=O)NC=N3
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

1,2,3,5-TETRAHYDRO-8-THIA-5,7-DIAZA-CYCLOPENTA[A]INDENE-4-ONE

CAS No.: 14346-25-9

Main Products

VCID: VC0082326

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

1,2,3,5-TETRAHYDRO-8-THIA-5,7-DIAZA-CYCLOPENTA[A]INDENE-4-ONE - 14346-25-9

CAS No. 14346-25-9
Product Name 1,2,3,5-TETRAHYDRO-8-THIA-5,7-DIAZA-CYCLOPENTA[A]INDENE-4-ONE
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Standard InChI InChI=1S/C9H8N2OS/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
Standard InChIKey MZAZSAHKQBGEMA-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC3=C2C(=O)NC=N3
Canonical SMILES C1CC2=C(C1)SC3=C2C(=O)NC=N3
Description 2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-d]pyrimidin-1-one is an organonitrogen heterocyclic compound, an organic heterobicyclic compound and an organosulfur heterocyclic compound.
Solubility 28.8 [ug/mL]
PubChem Compound 203420
Last Modified Nov 11 2021
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